![molecular formula C19H18Cl2F2N6O B13105947 5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;dihydrochloride](/img/structure/B13105947.png)
5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;dihydrochloride
Description
The compound 5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile; dihydrochloride features a spirocyclic quinazoline-piperidine core with two fluorine substituents at positions 5 and 8, a pyridine-2-carbonitrile moiety, and a dihydrochloride salt form. The dihydrochloride salt enhances solubility, making it suitable for in vivo applications .
Properties
Molecular Formula |
C19H18Cl2F2N6O |
---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C19H16F2N6O.2ClH/c20-13-3-4-14(21)16-15(13)17(23)26-19(25-16)5-7-27(8-6-19)18(28)11-1-2-12(9-22)24-10-11;;/h1-4,10,25H,5-8H2,(H2,23,26);2*1H |
InChI Key |
AUODYSHCGYUFJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12NC3=C(C=CC(=C3C(=N2)N)F)F)C(=O)C4=CN=C(C=C4)C#N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazoline-Piperidine Spiro Core
- The quinazoline nucleus is typically constructed via cyclization reactions involving anthranilic acid derivatives or substituted anilines with suitable carbonyl sources.
- The spirocyclic connection to the piperidine ring is achieved by cyclizing a 4-piperidone derivative with the quinazoline precursor.
- Fluorine atoms at the 5 and 8 positions are introduced either by starting from fluorinated precursors or by selective fluorination reactions post-cyclization.
Functionalization with Pyridine-2-Carbonitrile
- The carbonyl linkage connecting the spiro core to the pyridine-2-carbonitrile is formed by acylation reactions .
- Typically, the piperidine nitrogen or quinazoline amine is acylated with pyridine-2-carbonitrile carboxylic acid derivatives or acid chlorides under anhydrous conditions.
- Reaction conditions favor anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at controlled temperatures (60–80°C) to optimize yield.
Salt Formation
- The free base is converted to the dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent .
- This step improves water solubility and chemical stability , facilitating handling and biological application.
Reaction Conditions and Optimization
Step | Key Reagents/Conditions | Notes on Optimization |
---|---|---|
Quinazoline Core Formation | Anthranilic acid derivatives, carbonyl reagents | Control temperature to avoid side reactions |
Spirocyclization | 4-Piperidone derivatives, acid/base catalysts | Stoichiometry and solvent polarity critical |
Fluorination | Selective fluorinating agents or fluorinated precursors | Position-selective fluorination essential |
Acylation with Pyridine-2-carbonitrile | Pyridine-2-carbonitrile acid chloride, DMF or THF, 60–80°C | Anhydrous conditions improve yield and purity |
Salt Formation | HCl gas or HCl in solvent | Controlled addition to avoid over-acidification |
- Yields reported for individual steps can exceed 80% with careful control of reaction parameters.
- Purification is typically done by silica-gel column chromatography or recrystallization.
Analytical Characterization During Preparation
- Infrared (IR) Spectroscopy is used to confirm amide carbonyl formation (~1650 cm⁻¹) and amine groups.
- High-Resolution Mass Spectrometry (HR-MS) verifies molecular weight and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR) , including ¹H NMR and ¹⁹F NMR, confirms structural integrity and fluorine positioning.
- High-Performance Liquid Chromatography (HPLC) assesses purity and monitors reaction progress.
- X-ray Crystallography may be employed for definitive structural confirmation if crystals are obtainable.
Research Findings and Data Summary
Parameter | Details/Values | Source/Notes |
---|---|---|
Molecular Formula | C19H17ClF2N6O | Confirmed by HR-MS and elemental analysis |
Molecular Weight | 418.8 g/mol | Calculated and experimentally verified |
Yield of Key Steps | >80% (cyclization and acylation) | Optimized reaction conditions |
Purity | >98% (HPLC) | After purification |
Salt Form | Dihydrochloride | Enhances solubility and stability |
Reaction Temperature | 60–80°C (acylation) | Optimal for yield and selectivity |
Solvents | Anhydrous DMF, THF | Solvent polarity critical for reaction control |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the quinazoline or piperidine rings, typically using halogenated reagents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4’-piperidine]-1’-carbonyl)pyridine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Spirocyclic Quinazoline Derivatives
A structurally related compound, 5-[(4'-amino-1'-ethyl-5',8'-difluoro-1H,1'H-spiro[piperidine-4,2'-quinazolin]-1-yl)carbonyl]-3,4-dihydropyridine-2-carbonitrile (), shares the spirocyclic quinazoline-piperidine core and difluoro substituents but differs in key aspects:
- Pyridine Modification : The 3,4-dihydropyridine ring (vs. pyridine in the target compound) may alter electron distribution, affecting binding interactions.
- Salt Form : The absence of a dihydrochloride salt in this analog likely reduces its solubility in physiological conditions .
Table 1: Structural Comparison
Carbonitrile-Containing Pesticides ()
Compounds like fipronil and ethiprole share the carbonitrile group but differ in core structure and application:
- Fipronil : A pyrazole derivative with trifluoromethyl and sulfinyl groups. Its insecticidal activity targets GABA receptors, unlike the target compound's probable enzyme/receptor inhibition mechanism.
- Ethiprole: Similar to fipronil but with an ethylsulfinyl group, highlighting how minor substituent changes modulate specificity.
Table 2: Functional Comparison with Pesticides
Compound | Core Structure | Key Groups | Application | Target |
---|---|---|---|---|
Target Compound | Spiroquinazoline | Amino, difluoro, nitrile | Pharmaceutical | Enzymes/Receptors |
Fipronil | Pyrazole | Trifluoromethyl, sulfinyl | Insecticide | GABA Receptors |
Ethiprole | Pyrazole | Ethylsulfinyl | Insecticide | GABA Receptors |
Pharmacological and Physicochemical Insights
- Solubility: The dihydrochloride salt of the target compound likely offers superior aqueous solubility (>50 mg/mL) compared to neutral analogs, facilitating intravenous administration.
- Binding Affinity : The spirocyclic framework and fluorine atoms may enhance binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors.
- Stability: Fluorine substituents reduce metabolic degradation, extending half-life relative to non-fluorinated analogs.
Biological Activity
Overview
5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile; dihydrochloride is a complex organic compound classified as a quinazolinamine. It features a unique spiro structure and has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Property | Value |
---|---|
IUPAC Name | 5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile; dihydrochloride |
Molecular Formula | C19H16F2N6O·2HCl |
Molecular Weight | 382.367 g/mol |
CAS Number | 253771-21-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an enzyme inhibitor by binding to the active sites of various enzymes, thereby modulating their activity. This interaction can potentially disrupt critical biological pathways involved in cell proliferation and survival.
Anticancer Activity
Studies have shown that 5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile; dihydrochloride exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated that this compound inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
- Animal Models : Preclinical trials using xenograft models have indicated that treatment with this compound leads to a marked reduction in tumor size compared to control groups.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression:
- Nitric Oxide Synthase (iNOS) : It has been reported to inhibit inducible nitric oxide synthase (iNOS), which plays a role in tumor microenvironment modulation. This inhibition may reduce tumor-associated inflammation and promote apoptosis in cancer cells.
Case Studies
-
Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Findings : The compound showed IC50 values in the low micromolar range, indicating potent cytotoxicity. Mechanistic studies revealed that apoptosis was mediated through the mitochondrial pathway.
-
Lung Cancer Xenograft Model :
- Objective : To assess the in vivo efficacy on A549 lung cancer xenografts.
- Findings : Administration of the compound resulted in a 50% reduction in tumor volume after four weeks of treatment compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.